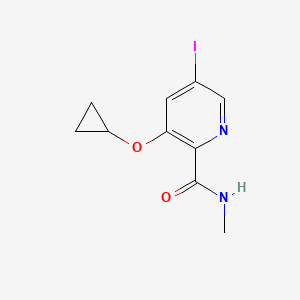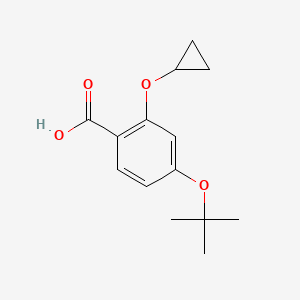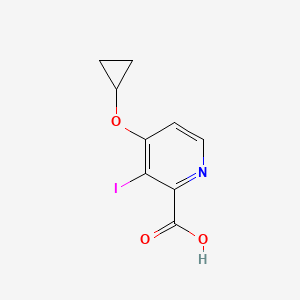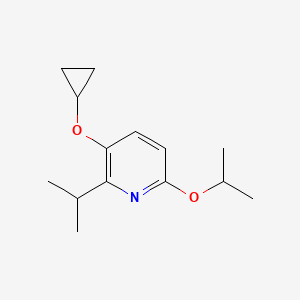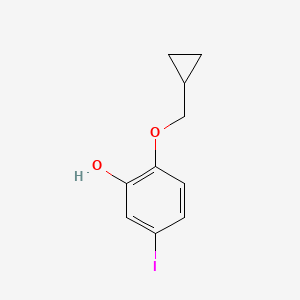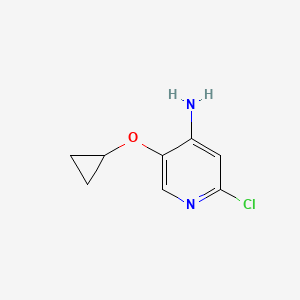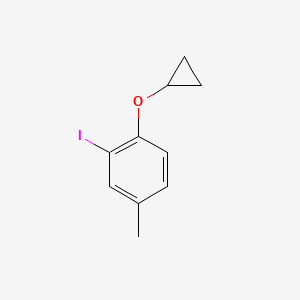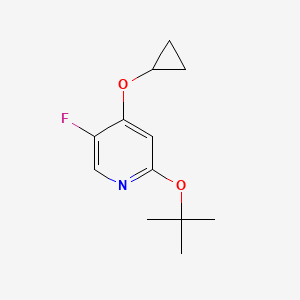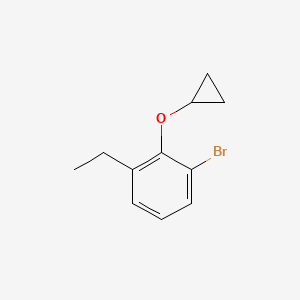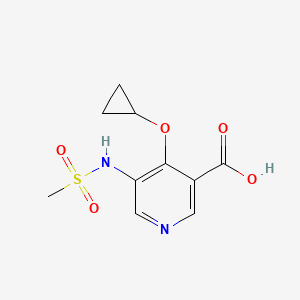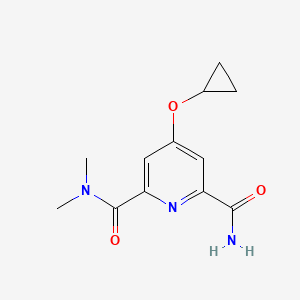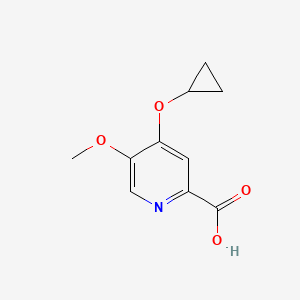
N,N'-(3-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide: is a chemical compound with the molecular formula C11H16N2O5S2 and a molecular weight of 320.388 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a phenylene ring, which is further substituted with two methanesulfonamide groups. It is a solid at room temperature and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of N,N’-(3-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-1,2-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Analyse Chemischer Reaktionen
N,N’-(3-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methanesulfonamide groups can undergo nucleophilic substitution reactions with reagents such as sodium azide, leading to the formation of azide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N’-(3-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm this.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which N,N’-(3-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropoxy group may enhance the compound’s binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
N,N’-(3-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide can be compared with other similar compounds such as:
N,N’-(1,2-Phenylene)dimethanesulfonamide: This compound lacks the cyclopropoxy group, which may result in different chemical reactivity and biological activity.
N,N’-(3-Methoxy-1,2-phenylene)dimethanesulfonamide: The presence of a methoxy group instead of a cyclopropoxy group can lead to variations in the compound’s physical and chemical properties.
N,N’-(3-Ethoxy-1,2-phenylene)dimethanesulfonamide: Similar to the methoxy derivative, the ethoxy group can influence the compound’s solubility and reactivity.
The uniqueness of N,N’-(3-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide lies in its cyclopropoxy group, which imparts distinct steric and electronic effects, potentially leading to unique applications in various fields.
Eigenschaften
Molekularformel |
C11H16N2O5S2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-[3-cyclopropyloxy-2-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O5S2/c1-19(14,15)12-9-4-3-5-10(18-8-6-7-8)11(9)13-20(2,16)17/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI-Schlüssel |
LZYRPGXIGJFBDL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


